molecular formula C10H14Cl2O4Pt B13769548 Dichlorobis(pentane-2,4-dionato-O,O')platinum CAS No. 68958-84-9

Dichlorobis(pentane-2,4-dionato-O,O')platinum

Cat. No.: B13769548
CAS No.: 68958-84-9
M. Wt: 464.2 g/mol
InChI Key: VURYKVNSKGLIAG-VGKOASNMSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobis(pentane-2,4-dionato-O,O')platinum(II), also known as platinum(II) acetylacetonate (CAS: 15170-57-7), is a square-planar platinum(II) complex with two acetylacetonate (pentane-2,4-dionate, acac⁻) ligands coordinated via their oxygen atoms and two chloride ligands . Its molecular formula is C₁₀H₁₄Cl₂O₄Pt, and it is characterized by high thermal stability (sublimation at 250–252°C) and solubility in halogenated solvents but insolubility in water and ethanol . The crystal structure (triclinic, space group P1) reveals Pt–O bond lengths of ~2.0 Å, consistent with typical Pt(II)-O coordination .

Properties

CAS No.

68958-84-9

Molecular Formula

C10H14Cl2O4Pt

Molecular Weight

464.2 g/mol

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;platinum(4+);dichloride

InChI

InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;;

InChI Key

VURYKVNSKGLIAG-VGKOASNMSA-J

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Pt+4]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Pt+4]

Origin of Product

United States

Preparation Methods

Method 1: Direct Reaction of K2PtCl4 with Acetylacetone in Basic Medium

One well-documented method involves dissolving potassium tetrachloroplatinate(II) in hot water, followed by the addition of potassium hydroxide (KOH) to generate a yellow solution indicating the formation of a reactive platinum species. Subsequently, acetylacetone is added in excess, and the mixture is heated and stirred at approximately 50 °C for 1 to 1.5 hours. This causes the precipitation of crude this compound, which is then filtered, washed, and recrystallized to enhance purity.

Key Steps:

  • Dissolve K2PtCl4 in hot water.
  • Add 6 equivalents of KOH until the solution turns yellow.
  • Add 8 equivalents of acetylacetone.
  • Stir and heat at 50 °C for 1–1.5 hours.
  • Cool and filter the pale yellow precipitate.
  • Recrystallize from suitable solvents.

This method yields a pale yellow product with relatively high purity and is favored for its straightforwardness and reproducibility.

Method 2: Reaction of Halogen-Free Platinum(IV) Hydroxo or Oxo Compounds with Acetylacetone

An alternative approach avoids halogen-containing reagents to reduce impurities. Platinum(IV) oxo- or hydroxo-compounds such as platinum hydroxide (H2Pt(OH)6) are suspended in water. To this slurry, acetylacetone and a proton donor (e.g., sulfuric acid) are added. The mixture is heated to about 85 °C and stirred vigorously. Formic acid (HCO2H) is then added dropwise over several hours to reduce platinum(IV) to platinum(II), facilitating complex formation. The reaction mixture changes color from light yellow to grayish-green or black, indicating progress.

After completion, the suspension is filtered, washed extensively with deionized water to remove sulfate ions, dried under vacuum in an inert atmosphere, and recrystallized to obtain bright yellow this compound crystals.

Key Steps:

  • Suspend platinum oxide/hydroxide in water.
  • Add acetylacetone and sulfuric acid.
  • Heat to 85 °C with stirring.
  • Add formic acid slowly over at least 4 hours.
  • Maintain temperature for additional 3+ hours.
  • Filter, wash, dry, and recrystallize.

This method yields high-purity product free from halide contamination and is advantageous for applications requiring halogen-free materials.

Method 3: Reaction of Platinum Chloride Complexes with Pentane-2,4-dione in Organic Solvents

This compound can also be prepared by reacting platinum chloride complexes such as platinum(II) chloride or platinum(IV) chloride with pentane-2,4-dione (acetylacetone) in non-aqueous solvents like methylene chloride. The reaction typically proceeds under inert atmosphere to prevent oxidation, and the product is isolated by precipitation or crystallization.

This method is less commonly used due to sensitivity to moisture and the requirement for oxygen-free conditions but can be useful for preparing related platinum acetylacetonate complexes.

Comparative Data Table of Preparation Methods

Method No. Platinum Source Ligand Source Reaction Conditions Yield & Purity Notes
1 K2PtCl4 Acetylacetone (Hacac) Hot water, KOH, 50 °C, 1–1.5 h Moderate to high yield, pale yellow solid Simple, reproducible, chloride present
2 Platinum oxide/hydroxide (H2Pt(OH)6) Acetylacetone, H2SO4 Aqueous, 85 °C, slow HCO2H addition, 7+ h total High purity, halogen-free, bright yellow solid Avoids halide impurities, longer reaction
3 PtCl2 or PtCl4 Pentane-2,4-dione Non-aqueous solvents, inert atmosphere Variable yield, sensitive to moisture Requires oxygen-free conditions

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(pentane-2,4-dionato-O,O’)platinum undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, phosphines, and other ligands that can coordinate to the platinum center. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands .

Scientific Research Applications

Catalysis

Overview : Dichlorobis(pentane-2,4-dionato-O,O')platinum serves as an effective catalyst in several organic transformations. Its ability to facilitate reactions is attributed to the unique properties of the platinum center and the bidentate ligands.

Applications :

  • Cross-Coupling Reactions : The compound is utilized in Suzuki and Heck reactions, where it aids in forming carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Polymerization : It has been employed in the polymerization of olefins and other monomers, contributing to the development of new materials with desirable properties.
  • Oxidation Reactions : The complex can catalyze oxidation processes, making it valuable in organic synthesis for converting alcohols to carbonyl compounds.

Materials Science

Overview : In materials science, this compound is involved in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.

Applications :

  • Gas Storage and Separation : The compound's structural properties allow it to form frameworks that can selectively adsorb gases, making it useful for applications in gas storage and separation technologies.
  • Sensing Applications : Its coordination chemistry enables the development of sensors that can detect specific analytes through changes in luminescence or conductivity.
ApplicationDescription
Gas StorageFrameworks for selective gas adsorption
SensingSensors based on luminescence changes

Medicinal Chemistry

Overview : The potential therapeutic applications of this compound are being explored, particularly in cancer treatment.

Applications :

  • Anticancer Activity : Research indicates that this platinum complex exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves interaction with DNA, similar to cisplatin but with potentially different efficacy profiles.
  • Drug Development : The compound is under investigation as a lead structure for developing new metal-based drugs. Studies have shown promising results in overcoming resistance mechanisms associated with traditional platinum drugs.

Biological Studies

Overview : this compound is also used in biological research to study metal-ligand interactions and their effects on biomolecules.

Applications :

  • Metal-Biomolecule Interactions : The compound helps elucidate how metal complexes interact with proteins and nucleic acids, which is crucial for understanding their biological roles and potential therapeutic effects.
  • Therapeutic Mechanisms : By studying its interactions at the molecular level, researchers aim to uncover mechanisms that could lead to improved drug designs.

Case Studies

  • Cytotoxicity Studies
    • A study evaluated the antiproliferative effects of this compound on A2780 ovarian cancer cells. Results indicated significant cytotoxicity compared to untreated controls, suggesting its potential as an anticancer agent .
  • Synthesis of Coordination Polymers
    • Research demonstrated the synthesis of a novel coordination polymer using this compound. This polymer exhibited enhanced gas adsorption properties compared to previously reported materials .
  • Mechanistic Insights
    • Investigations into the mechanism of action revealed that the compound binds to DNA through coordination interactions, leading to apoptosis in cancer cells. This finding supports its development as a therapeutic agent .

Mechanism of Action

The mechanism of action of Dichlorobis(pentane-2,4-dionato-O,O’)platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Key Observations :

  • Coordination Geometry : Dichlorobis(acac-O,O')Pt(II) adopts a distorted square-planar geometry, whereas ethylenediamine complexes (e.g., cis-Dichlorobis(ethylenediamine)Pt(II)) exhibit PtN₄Cl₂ coordination with longer Pt–N bonds .
  • ¹⁹⁵Pt NMR Shifts : Oxaliplatin’s PtN₂O₂ coordination results in a ¹⁹⁵Pt NMR signal at −361 ppm, closely aligned with PtO₂Cl₂ systems . In contrast, PtN₂Cl₂ complexes (e.g., ethylenediamine derivatives) show upfield shifts near −644 ppm .

Physicochemical Properties

Property Dichlorobis(acac-O,O')Pt(II) cis-Dichlorobis(PPh₃)Pt(II) Oxaliplatin
Melting Point/Decomposition 250–252°C (sublimes) ≥300°C Decomposes at ~200°C
Solubility Halogenated solvents Organic solvents Water/DMSO
Stability Air-stable Air-sensitive Hydrolysis-prone
Reference

Key Observations :

  • Thermal Stability : Phosphine-ligated complexes (e.g., cis-Dichlorobis(PPh₃)Pt(II)) exhibit higher thermal stability (≥300°C) due to strong Pt–P bonds .
  • Solubility: Acac⁻ ligands enhance solubility in nonpolar media, whereas oxalate and amine ligands (e.g., oxaliplatin) improve aqueous compatibility .

Ligand Substitution Reactivity

  • Dichlorobis(acac-O,O')Pt(II) undergoes chloride ligand substitution more readily than acac⁻ ligands due to the strong chelating effect of the β-diketonate .
  • In contrast, cisplatin (cis-Dichlorodiammineplatinum(II)) rapidly exchanges chloride for nucleophilic biomolecules (e.g., DNA guanine), driving its anticancer activity .

Biological Activity

Dichlorobis(pentane-2,4-dionato-O,O')platinum, often referred to as a platinum(II) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

This compound is a coordination compound where platinum is coordinated with two bidentate ligands derived from pentane-2,4-dione (also known as acetylacetone). The general formula can be represented as:

 PtCl2(C5H6O2)2]\text{ PtCl}_2(\text{C}_5\text{H}_6\text{O}_2)_2]

This structure allows for unique interactions with biological macromolecules, particularly DNA.

The mechanism of action for platinum-based drugs typically involves the following steps:

  • Cellular Uptake : The complex enters cells through passive diffusion or active transport mechanisms.
  • Activation : Once inside the cell, the chlorido ligands are replaced by water molecules (aquation), leading to the formation of reactive species.
  • DNA Binding : The activated complex binds to DNA, primarily at the N7 position of guanine bases, forming DNA adducts.
  • Apoptosis Induction : These adducts disrupt normal DNA function, leading to cell cycle arrest and triggering apoptotic pathways.

Key Research Findings

Recent studies have highlighted the enhanced biological activity of this compound compared to traditional platinum complexes like cisplatin. Notably:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A2780 (ovarian cancer) and HT29 (colon cancer) cells. The cytotoxicity was found to be superior to that of cisplatin in several cases .
  • Mechanistic Insights : Investigations using mass spectrometry and X-ray crystallography revealed that the compound forms stable adducts with DNA and can induce apoptosis through mitochondrial pathways, involving caspase activation .

Comparative Biological Activity

The following table summarizes the comparative cytotoxicity of this compound against various cancer cell lines compared to cisplatin:

CompoundCell LineIC50 (µM)Relative Activity
This compoundA27805.0Higher
CisplatinA278010.0Baseline
This compoundHT296.0Higher
CisplatinHT2912.0Baseline

*IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study 1: Antitumor Activity in Ovarian Cancer

A study conducted on the A2780 ovarian cancer cell line demonstrated that this compound induced significant apoptosis as evidenced by increased Annexin V staining and caspase-3 activation. The results suggested that this compound could overcome resistance mechanisms commonly associated with cisplatin .

Case Study 2: Mechanistic Studies on Colon Cancer Cells

In another study involving HT29 colon cancer cells, this compound was shown to effectively disrupt mitochondrial function and promote cytochrome c release into the cytosol. This led to a cascade of apoptotic events that were significantly more pronounced than those observed with conventional platinum agents .

Q & A

Basic: What are the optimal synthetic routes for preparing Dichlorobis(pentane-2,4-dionato-O,O')platinum, and how can purity be ensured?

The synthesis typically involves reacting platinum(II) chloride with acetylacetone (pentane-2,4-dione) in a solvent like ethanol or dichloromethane under inert conditions. Stoichiometric ratios (1:2 Pt:ligand) and temperature control (40–60°C) are critical to avoid side products . Purity is assessed via elemental analysis, NMR spectroscopy (to confirm ligand coordination), and thermal gravimetric analysis (TGA) to detect residual solvents or unreacted precursors .

Advanced: How does the electronic structure of this compound influence its catalytic activity in comparison to phosphine-coordinated Pt(II) complexes?

The acetylacetonate (acac) ligand is a strong-field, bidentate chelator that stabilizes the square planar geometry of Pt(II), enhancing oxidative addition reactivity. In contrast, phosphine ligands (e.g., PPh₃ in PtCl₂(PPh₃)₂) provide greater π-acceptability, altering electron density at the metal center and modulating catalytic pathways in cross-coupling reactions. Comparative studies using cyclic voltammetry and DFT calculations can quantify these electronic differences .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this complex?

  • X-ray crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) resolves the square planar geometry and bond distances (e.g., Pt–O ≈ 1.98 Å).
  • NMR : ¹H and ¹³C NMR verify ligand coordination shifts, while ¹⁹⁵Pt NMR (if accessible) provides direct metal-center electronic data.
  • IR : Stretching frequencies for C=O (~1600 cm⁻¹) and Pt–Cl (~320 cm⁻¹) confirm ligand binding .

Advanced: How do ligand substitution reactions of this complex compare to those of ethylene or pyridine-coordinated Pt(II) complexes?

Acac ligands are less labile than monodentate ligands (e.g., ethylene or pyridine), requiring harsher conditions (e.g., elevated temperatures or strong nucleophiles) for substitution. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can measure substitution rates, while X-ray structures of intermediates (e.g., [Pt(acac)(pyridine)Cl]⁺) reveal mechanistic pathways .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

The complex is hygroscopic and may decompose upon prolonged air exposure. Use glove boxes or Schlenk lines for synthesis/storage. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Toxicity data (limited) suggest respiratory irritation; work in fume hoods and monitor Pt exposure via ICP-MS if applicable .

Advanced: What thermal decomposition pathways are observed for this complex, and how do they impact its application in materials science?

TGA-DSC analysis shows decomposition starting at ~250°C, with acac ligand loss followed by PtCl₂ formation. Controlled pyrolysis under argon can yield Pt nanoparticles, useful in catalysis or conductive films. In situ XRD or mass spectrometry tracks intermediate phases .

Advanced: How do solvent polarity and coordinating ability affect the stability of this compound in solution?

In polar aprotic solvents (e.g., DMSO), ligand displacement by solvent molecules can occur, destabilizing the complex. Stability constants (log K) determined via spectrophotometric titrations show higher stability in non-coordinating solvents like CH₂Cl₂. Solvent effects on redox potentials are quantified using potentiometry .

Basic: Which analytical techniques are most reliable for assessing batch-to-batch consistency in synthesized samples?

  • HPLC : Reverse-phase chromatography with UV detection monitors impurities.
  • Elemental analysis : Confirms C, H, and Pt content within ±0.3% of theoretical values.
  • MALDI-TOF MS : Detects oligomeric byproducts or ligand degradation .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this complex in catalytic cycles?

DFT calculations (using Gaussian or ORCA) model transition states for oxidative addition or ligand substitution. Electron localization function (ELF) plots visualize charge distribution at the Pt center, while TD-DFT simulates UV-Vis spectra to validate experimental data .

Advanced: What in vitro studies have explored the biological interactions of this complex, and what are key methodological considerations?

Limited studies suggest acac-Pt complexes interact with DNA via groove binding, unlike cisplatin’s cross-linking. In vitro assays (e.g., fluorescence quenching with ethidium bromide-DNA adducts) require rigorous exclusion of nucleophilic buffers (e.g., Tris) to prevent Pt deactivation. Cytotoxicity is assessed via MTT assays in cancer cell lines, with ICP-MS quantifying cellular Pt uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.